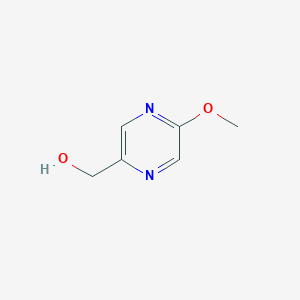

(5-Methoxypyrazin-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(5-methoxypyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNPQXDDJYAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634375 | |

| Record name | (5-Methoxypyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72788-88-6 | |

| Record name | (5-Methoxypyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Pyrazine Heterocycles in Medicinal and Materials Sciences

The pyrazine (B50134) core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in the development of functional molecules. rsc.orgoptica.org Its unique electronic properties and ability to act as a hydrogen bond acceptor enhance the binding affinity of molecules to biological targets. optica.org This has led to the incorporation of the pyrazine moiety into a multitude of clinically significant drugs. rsc.org

In the realm of medicinal science, pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. optica.orgrsc.org Their effectiveness is demonstrated by their inclusion in the World Health Organization's Model List of Essential Medicines, with examples like the anti-mycobacterial agent Pyrazinamide (B1679903) and the anti-cancer drug Bortezomib. rsc.org The versatility of the pyrazine ring allows for diverse substitutions, enabling chemists to fine-tune the pharmacological profiles of new therapeutic agents. nih.gov

Beyond medicine, pyrazine heterocycles are making inroads into materials science. Their electron-accepting nature makes them ideal building blocks for donor-acceptor compounds used in organic electronics. rsc.org Research has demonstrated the application of pyrazine-based materials in Organic Light Emitting Diodes (OLEDs), where they contribute to creating highly efficient and bright light-emitting devices. rsc.orgoptica.orgrsc.org Specifically, indenopyrazine and phenazine (B1670421) derivatives have been synthesized and shown to be promising fluorescent dyes for OLED applications. optica.orgacs.org

Significance of Methoxypyrazine Derivatives in Advanced Chemical Synthesis and Biological Systems

The introduction of a methoxy (B1213986) group (-OCH₃) to the pyrazine (B50134) ring creates a class of compounds known as methoxypyrazines, which possess distinct and potent properties. In biological systems, particularly in the realm of sensory science, 3-alkyl-2-methoxypyrazines are renowned for their powerful aroma and flavor characteristics. nih.gov They are key contributors to the "green" or "vegetal" notes in foods and wines, such as the bell pepper aroma in Cabernet Sauvignon, and have exceptionally low odor detection thresholds, often at the nanogram-per-liter level. nih.govsigmaaldrich.com

From a synthetic standpoint, the methoxy group can significantly influence the reactivity and properties of the pyrazine ring, making methoxypyrazine derivatives valuable intermediates in advanced chemical synthesis. For instance, the synthesis of gamma-secretase modulators, which are of interest in neurodegenerative disease research, has utilized methoxypyridine precursors, highlighting the utility of the methoxy-heterocycle motif in constructing complex molecular architectures. The methoxy group's electron-donating nature can direct further chemical transformations on the heterocyclic ring.

In medicinal chemistry, methoxypyrazine derivatives are being explored for their therapeutic potential. Studies have identified that the steric and electrostatic features of these derivatives are crucial for their biological activity. nih.gov Recent research has focused on 2,6-disubstituted pyrazine derivatives as potent inhibitors of protein kinases like CK2 and PIM, which are implicated in cancer. nih.gov This demonstrates the significance of the methoxypyrazine scaffold in designing targeted therapies.

Sophisticated Spectroscopic Characterization and Computational Investigations of 5 Methoxypyrazin 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei.

Comprehensive Proton (¹H) NMR Spectral Assignment

A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For (5-Methoxypyrazin-2-yl)methanol, one would expect to observe distinct signals for the aromatic protons on the pyrazine (B50134) ring, the methylene (B1212753) protons of the hydroxymethyl group, the methoxy (B1213986) protons, and the hydroxyl proton. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the pyrazine ring and the electron-donating effect of the methoxy group. Spin-spin coupling between adjacent non-equivalent protons would result in splitting of the signals, providing valuable connectivity information.

Detailed Carbon-13 (¹³C) NMR Chemical Shift Analysis

A ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule and their electronic environment. For this compound, distinct signals would be expected for each of the six carbon atoms in the molecule: the four carbons of the pyrazine ring, the methylene carbon, and the methoxy carbon. The chemical shifts would provide insight into the hybridization and substitution pattern of the carbon atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional NMR techniques are instrumental in unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity of the proton network. youtube.comsdsu.edunih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms by correlating their chemical shifts. youtube.comsdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton and confirming the positions of substituents. youtube.comsdsu.edunih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. nih.gov It would be expected to produce a prominent protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. nih.gov

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to provide structural information. By analyzing the masses of the fragment ions, it is possible to propose fragmentation pathways. For this compound, fragmentation would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxymethyl group, formaldehyde (B43269) (CH₂O) from the hydroxymethyl group, or a methyl radical (•CH₃) from the methoxy group. Cleavage of the pyrazine ring would also contribute to the fragmentation pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing its fundamental vibrational modes.

The vibrational spectrum of this compound is rich with information pertaining to the pyrazine ring. The pyrazine moiety, a diazine with the two nitrogen atoms in para positions, exhibits characteristic ring stretching and deformation vibrations. Based on studies of pyrazine and its derivatives, the C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. rsc.orgresearchgate.net The C=N and C=C stretching vibrations within the pyrazine ring give rise to a series of bands in the 1600-1400 cm⁻¹ range. rsc.orgbendola.com Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and typically appear at lower wavenumbers. rsc.org

In Raman spectroscopy, the symmetric vibrations of the pyrazine ring are often more intense, providing complementary information to the IR spectrum. rsc.org The presence of the methoxy and methanol (B129727) substituents introduces perturbations to the symmetry of the parent pyrazine molecule, which can lead to the activation of otherwise silent modes and shifts in vibrational frequencies.

Table 1: Predicted Characteristic Infrared and Raman Vibrational Frequencies for the Pyrazine Ring of this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch | 3080 - 3020 | 3080 - 3020 |

| C=N Stretch | 1580 - 1550 | 1580 - 1550 |

| C=C Stretch | 1500 - 1450 | 1500 - 1450 |

| Ring Breathing | ~1015 | ~1015 (strong) |

| Ring Deformation | 800 - 600 | 800 - 600 |

Note: These are predicted values based on data for pyrazine and related derivatives. rsc.orgresearchgate.net

The methanol group (-CH₂OH) introduces distinct vibrational signatures. The O-H stretching vibration is particularly sensitive to hydrogen bonding. msu.edu In a dilute, non-polar solvent, a sharp band corresponding to the free O-H stretch is expected around 3600-3650 cm⁻¹. msu.edunist.gov In the solid state or in concentrated solutions, intermolecular hydrogen bonding will cause this band to broaden significantly and shift to a lower frequency, typically in the range of 3400-3200 cm⁻¹. msu.edu

The C-O stretching vibration of the primary alcohol is expected to appear in the region of 1050-1000 cm⁻¹. nist.govwashington.edu The C-O stretch of the methoxy group (-OCH₃) will also have a characteristic absorption, typically found in the 1250-1000 cm⁻¹ region, often coupled with other vibrations. researchgate.net

Table 2: Predicted Characteristic Infrared Frequencies for the Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

| Methanol (-CH₂OH) | O-H Stretch (Free) | 3650 - 3600 (sharp) |

| O-H Stretch (H-bonded) | 3400 - 3200 (broad) | |

| C-O Stretch | 1050 - 1000 | |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | 1275 - 1200 |

| C-O-C Symmetric Stretch | 1050 - 1000 |

Note: These are predicted values based on general spectroscopic data for alcohols and ethers. msu.edunist.govwashington.eduresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy provides valuable information about the electronic structure and transitions within the this compound molecule.

The pyrazine ring is a chromophore that exhibits two main types of electronic transitions in the UV-Vis region: π→π* and n→π* transitions. montana.edumontana.edu The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity transitions (large molar absorptivity, ε) and occur at shorter wavelengths. libretexts.org For pyrazine, a strong π→π* transition is observed around 260 nm. montana.edu

The n→π* transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. montana.edumontana.edu These transitions are symmetry-forbidden and thus have a much lower intensity (small ε). libretexts.org In pyrazine, the n→π* transition appears as a weaker, more structured band at longer wavelengths, typically around 320-330 nm. montana.eduaip.org The presence of the methoxy and methanol substituents is expected to cause a bathochromic (red) shift in these transitions due to their electron-donating nature.

Table 3: Predicted Electronic Transitions for this compound in a Non-Polar Solvent

| Transition | Predicted Wavelength (λ_max) | Expected Molar Absorptivity (ε) |

| π→π | ~270 - 280 nm | High (~10,000 L mol⁻¹ cm⁻¹) |

| n→π | ~330 - 340 nm | Low (~500 L mol⁻¹ cm⁻¹) |

Note: These are predicted values based on data for pyrazine and substituted pyrazines. montana.edumontana.edulibretexts.orgaip.org

The polarity of the solvent can significantly influence the electronic transitions. A blue shift (hypsochromic shift) of the n→π* transition is typically observed when moving from a non-polar to a polar, protic solvent like methanol or water. aip.orglibretexts.org This is because the lone pair electrons of the nitrogen are stabilized by hydrogen bonding with the solvent, which lowers the energy of the n orbital and thus increases the energy gap for the n→π* transition. aip.orglibretexts.org

Conversely, the π→π* transitions often exhibit a red shift (bathochromic shift) in polar solvents. libretexts.org This is due to the stabilization of the more polar excited state (π*) relative to the ground state (π) by the polar solvent. libretexts.org Studying the solvent effects can therefore be a powerful tool for assigning the nature of the observed electronic transitions. montana.eduresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

As of the latest literature search, no publicly available single-crystal X-ray diffraction data for this compound has been reported. Such an analysis would be invaluable for definitively determining the solid-state structure. X-ray diffraction would provide precise bond lengths, bond angles, and information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the methanol group and potential π-π stacking of the pyrazine rings. In the absence of experimental data, computational modeling could provide theoretical predictions of the solid-state arrangement.

Quantum Chemical Computations and Molecular Modeling

The intricate relationship between the molecular structure of this compound and its physicochemical properties can be elucidated through sophisticated computational chemistry techniques. These in silico methods provide a powerful lens to examine the molecule at an atomic level, offering insights that complement experimental data. Quantum chemical computations and molecular modeling are instrumental in predicting spectroscopic characteristics, understanding electronic behavior, and exploring the dynamic nature of the compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. ajrcps.com This method is employed to determine the optimized ground state geometry of this compound, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which has been shown to provide reliable results for a variety of organic molecules. ajrcps.comresearchgate.net

The calculation begins with an initial molecular structure, which is then iteratively optimized to find the lowest energy conformation. This process yields a detailed three-dimensional model of the molecule. From this optimized geometry, crucial electronic properties are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. ajrcps.com This analysis helps in understanding the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (Illustrative)

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C2-C3 | ~ 1.39 Å |

| C5-N4 | ~ 1.33 Å | |

| C-O (Methoxy) | ~ 1.36 Å | |

| C-O (Methanol) | ~ 1.43 Å | |

| Bond Angle | C2-N1-C6 | ~ 117° |

| O-C (Methoxy)-C5 | ~ 115° | |

| Dihedral Angle | C3-C2-C(H2OH)-O | ~ 179° |

| C6-C5-O-C(H3) | ~ 0° or 180° | |

| Note: These values are illustrative of typical results from DFT calculations on similar heterocyclic compounds. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Prediction

To investigate the optical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. researchgate.net It is specifically used to calculate the electronic excited states and predict the ultraviolet-visible (UV-Vis) absorption spectrum. The methodology extends the principles of DFT to time-dependent electronic fields, allowing for the simulation of electronic transitions upon absorption of light. mdpi.com

The calculations yield the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. beilstein-journals.org These calculations are often performed using the ground state geometry obtained from DFT. To accurately simulate real-world conditions, solvent effects are frequently included using a model such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), with methanol being a common choice of solvent in such studies. researchgate.netresearchgate.net The analysis of the orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) provides a deeper understanding of the nature of the absorption bands, such as identifying them as π→π* or n→π* transitions. mdpi.com

Table 2: Predicted UV-Vis Absorption Data for this compound via TD-DFT (Illustrative)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| ~ 295 | ~ 0.15 | HOMO-1 → LUMO | n→π |

| ~ 260 | ~ 0.50 | HOMO → LUMO | π→π |

| ~ 220 | ~ 0.25 | HOMO → LUMO+1 | π→π* |

| Note: These values are hypothetical and represent typical outputs from TD-DFT calculations for pyrazine derivatives. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the molecule's conformational landscape over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing insights into its flexibility and the different shapes it can adopt at a given temperature. nih.gov

Table 3: Hypothetical Conformational Analysis of this compound from MD Simulations

| Conformer | Dihedral Angle (C6-C5-O-CH3) | Dihedral Angle (N1-C2-CH2-OH) | Relative Energy (kcal/mol) | Population (%) |

| 1 | ~ 0° (syn-periplanar) | ~ 180° (anti) | 0.00 | 75% |

| 2 | ~ 180° (anti-periplanar) | ~ 180° (anti) | 1.2 | 15% |

| 3 | ~ 0° (syn-periplanar) | ~ 60° (gauche) | 2.5 | 10% |

| Note: This table is a hypothetical representation of results to illustrate how MD simulations can distinguish between different stable conformers. |

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. DFT calculations can be used to simulate both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

For IR spectroscopy, calculations produce a set of vibrational frequencies and their corresponding intensities. ajrcps.com Each frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds (e.g., O-H stretch, C=N stretch, C-H bend). By comparing the computed spectrum with an experimental one, each peak in the experimental spectrum can be assigned to a specific molecular motion. researchgate.net

For NMR spectroscopy, chemical shifts for ¹H and ¹³C nuclei can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. This information is invaluable for assigning signals in complex experimental NMR spectra and confirming the molecular structure.

Table 4: Illustrative Predicted IR Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 3400 | Medium | O-H stretch (hydroxymethyl) |

| ~ 3050 | Weak | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch |

| ~ 1600 | Strong | Pyrazine ring C=N/C=C stretch |

| ~ 1250 | Strong | C-O stretch (methoxy) |

| ~ 1050 | Strong | C-O stretch (hydroxymethyl) |

| Note: Frequencies are illustrative and typically scaled to correct for systematic errors in the computational method. |

Table 5: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C2 | ~ 152 | H3 | ~ 8.2 |

| C3 | ~ 138 | H6 | ~ 8.4 |

| C5 | ~ 160 | CH2 (Methanol) | ~ 4.7 |

| C6 | ~ 140 | CH3 (Methoxy) | ~ 4.0 |

| CH2 (Methanol) | ~ 62 | OH (Methanol) | ~ 5.5 |

| CH3 (Methoxy) | ~ 55 | ||

| Note: Chemical shifts are relative to a standard (e.g., TMS) and are presented for illustrative purposes. |

Investigation of Biological Activities and Underlying Molecular Mechanisms of 5 Methoxypyrazin 2 Yl Methanol and Derived Analogues

Antimicrobial Activity Studies

The antimicrobial potential of pyrazine (B50134) derivatives has been an area of active research, with studies exploring their efficacy against various pathogenic bacteria and fungi.

Antibacterial Efficacy Against Pathogenic Strains

Several studies have demonstrated the antibacterial potential of pyrazine analogues against both Gram-positive and Gram-negative bacteria. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov Among the tested compounds, some exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli. nih.gov Notably, compound 2e (a triazolo[4,3-a]pyrazine derivative) showed significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which were comparable to the standard drug ampicillin. nih.gov

Similarly, pyrazine-2-carboxylic acid derivatives have been synthesized and tested against a panel of clinical isolates. nih.gov Compounds such as P3 , P4 , P7 , and P9 were found to be effective against E. coli with a MIC value of 50 µg/mL. nih.gov Another study on pyrazine carboxamide derivatives reported moderate to good activity for several compounds against pathogenic strains when compared to standard drugs like Ciprofloxacin and Norfloxacin. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazine Analogues

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivative 2e | Staphylococcus aureus | 32 | nih.gov |

| Triazolo[4,3-a]pyrazine derivative 2e | Escherichia coli | 16 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P3 | Escherichia coli | 50 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P4 | Escherichia coli | 50 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P7 | Escherichia coli | 50 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P9 | Escherichia coli | 50 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P6 | Pseudomonas aeruginosa | 25 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P7 | Pseudomonas aeruginosa | 25 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P9 | Pseudomonas aeruginosa | 25 | nih.gov |

| Pyrazine-2-carboxylic acid derivative P10 | Pseudomonas aeruginosa | 25 | nih.gov |

Antifungal Properties and Cellular Targeting

In addition to antibacterial effects, pyrazine derivatives have also been investigated for their antifungal properties. A study on pyrazine-2-carboxylic acid derivatives demonstrated significant activity against the fungal pathogen Candida albicans. nih.gov Specifically, compounds P4 and P10 were identified as the most potent against C. albicans, with a MIC value of 3.125 µg/mL. nih.gov Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives also revealed moderate to high in vitro antifungal activities. turkjps.org One of the compounds, g22 , exhibited remarkable activity against Sclerotinia sclerotiorum, with an EC50 value of 1.25 mg/L. turkjps.org

Table 2: Antifungal Activity of Selected Pyrazine Analogues

| Compound | Fungal Strain | MIC (µg/mL) | EC50 (mg/L) | Reference |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid derivative P4 | Candida albicans | 3.125 | - | nih.gov |

| Pyrazine-2-carboxylic acid derivative P10 | Candida albicans | 3.125 | - | nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one g22 | Sclerotinia sclerotiorum | - | 1.25 | turkjps.org |

Proposed Mechanisms of Microbial Growth Inhibition and Cell Membrane Disruption

The mechanisms by which pyrazine analogues exert their antimicrobial effects are multifaceted. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, molecular docking studies have suggested that pyrazine-2-carboxylic acid derivatives may inhibit GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall. nih.gov Other studies on triazolo[4,3-a]pyrazine derivatives suggest that their antibacterial property might be due to their ability to bind effectively to target receptors like topoisomerase IV, which is vital for DNA replication and transcription in bacteria. nih.gov

Furthermore, some pyrazine derivatives are thought to disrupt the microbial cell membrane. turkjps.org Studies on certain antifungal pyrazolo[3,4-d]pyrimidin-4-one derivatives indicated that they might impede fungal growth by affecting the morphology of the mycelium, destroying cell membrane integrity, and increasing cell membrane permeability. turkjps.org The antimicrobial action of some alkylpyrazines is also believed to involve the disruption of the inner plasma membrane and depolarization of the membrane potential. auctoresonline.org

Antitumor and Antiproliferative Research

The cytotoxic potential of pyrazine derivatives against various cancer cell lines has been a significant area of investigation, with many analogues showing promising antiproliferative effects.

Evaluation of Cytotoxic Effects on Cancer Cell Lines

A variety of pyrazine analogues have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. For example, a new pyrazine derivative, 2-mOPP , was investigated for its effects on human chronic myeloid leukemia K562 cells, showing significant growth inhibition. researchgate.net Another study on ligustrazine-chalketone-modified platinum (IV) complexes, which incorporate a pyrazine ring, demonstrated significant inhibitory effects on several cancer cell lines including A549 (lung), PANC-1 (pancreatic), MDA-MB-231 (breast), HCT116 (colon), and SGC-7901 (gastric). acs.org The IC50 values for these complexes ranged from 0.93 to 7.29 μM. acs.org

Table 3: Cytotoxic Effects of Selected Pyrazine Analogues on Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP) | K562 (Chronic Myeloid Leukemia) | 20-120 (Concentration Range) | researchgate.net |

| Ligustrazine-Chalketone-Platinum (IV) Complex 66 | A549 (Lung Carcinoma) | 0.93 - 7.29 (Range for complexes 61-67) | acs.org |

| Ligustrazine-Chalketone-Platinum (IV) Complex 66 | PANC-1 (Pancreatic Carcinoma) | 0.93 - 7.29 (Range for complexes 61-67) | acs.org |

| Ligustrazine-Chalketone-Platinum (IV) Complex 66 | MDA-MB-231 (Breast Cancer) | 0.93 - 7.29 (Range for complexes 61-67) | acs.org |

| Ligustrazine-Chalketone-Platinum (IV) Complex 66 | HCT116 (Colon Carcinoma) | 0.93 - 7.29 (Range for complexes 61-67) | acs.org |

| Ligustrazine-Chalketone-Platinum (IV) Complex 66 | SGC-7901 (Gastric Cancer) | 0.93 - 7.29 (Range for complexes 61-67) | acs.org |

| Ligustrazine-Flavonoid Derivative 89 | MCF-7 (Breast Cancer) | 10.43 | acs.org |

| Ligustrazine-Flavonoid Derivative 88 | HT-29 (Colon Cancer) | 10.67 | acs.org |

| Ligustrazine-Flavonoid Derivative 90 | HT-29 (Colon Cancer) | 10.90 | acs.org |

Modulation of Cell Cycle Progression and Apoptosis Induction

The antitumor activity of pyrazine derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). A study on the pyrazine derivative 2-mOPP in K562 leukemia cells revealed that the compound induced cell cycle arrest at the G0/G1 phase. researchgate.net This arrest in cell cycle progression prevents the cancer cells from proliferating.

Furthermore, many pyrazine analogues have been shown to induce apoptosis in cancer cells. The study on 2-mOPP also demonstrated an increase in the sub-G1 cell population, which is indicative of apoptosis. researchgate.net The molecular mechanism of apoptosis induction by this pyrazine derivative involved the downregulation of the anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. researchgate.net

Another study on a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO , showed that it arrested the cell cycle of colorectal cancer cells at the G2/M phase. This was accompanied by the induction of cellular apoptosis. Similarly, a novel 4-aryl-N-(2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064 , was found to induce G2/M arrest in a dose-dependent manner in HCT116 colon cancer cells. These findings highlight that pyrazine derivatives can trigger cancer cell death by modulating critical cell cycle checkpoints and activating apoptotic pathways.

Enzyme Modulation and Receptor Binding Investigations

While direct experimental data on the specific enzymatic and receptor targets of (5-Methoxypyrazin-2-yl)methanol are limited in publicly available research, the broader class of pyrazine derivatives has been extensively studied, revealing a propensity for these scaffolds to interact with various biological targets.

Pyrazine-based structures have been identified as privileged scaffolds in the development of kinase inhibitors. tandfonline.comresearchgate.net Kinases are a large family of enzymes crucial for cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. tandfonline.comnih.gov

Studies have revealed that pyrazine derivatives can act as potent inhibitors of several protein kinases. For instance, various 2,6-disubstituted pyrazines have been synthesized and shown to be potent and selective inhibitors of protein kinase CK2, a key regulator of cell growth and proliferation. nih.govnih.gov Furthermore, pyrazine-pyridine biheteroaryls have been developed as effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. acs.org

Although not involving this compound itself, a study on chiral (piperazin-2-yl)methanol derivatives, which share the methanol (B129727) functional group, demonstrated significant affinity for sigma (σ) receptors. nih.gov Specifically, a p-methoxybenzyl substituted piperazine (B1678402) derivative showed high affinity for the σ1 receptor, suggesting that the methoxy (B1213986) group can contribute favorably to receptor binding. nih.gov Given the structural similarities, it is plausible that this compound or its analogues could also interact with sigma receptors or other receptor types. For example, some pyrazolo[1,5-a]pyridine (B1195680) derivatives have shown high affinity for dopamine (B1211576) receptors. nih.gov

A systematic analysis of the Protein Data Bank (PDB) has shown that pyrazine-based ligands frequently engage in hydrogen bonding with protein targets via their nitrogen atoms, which act as hydrogen bond acceptors. nih.gov This inherent property of the pyrazine ring likely plays a crucial role in the binding of this compound to its biological targets.

Interactive Data Table: Examples of Bioactive Pyrazine Analogues and their Targets

| Compound Class | Specific Target | Reported Activity |

| 2,6-Disubstituted Pyrazines | Protein Kinase CK2 | Potent and selective inhibition nih.govnih.gov |

| Pyrazine-Pyridine Biheteroaryls | VEGFR-2 | Inhibition of kinase activity acs.org |

| (Piperazin-2-yl)methanol Derivatives | Sigma-1 (σ1) Receptor | High binding affinity (Ki=12.4 nM for a p-methoxybenzyl analogue) nih.gov |

| Pyrazolo[1,5-a]pyridine Derivatives | Dopamine D4 Receptor | High binding affinity (Ki=1.5 nM for a specific analogue) nih.gov |

| Imidazo[1,2-a]pyrazine Derivatives | Heat Shock Protein 90 (Hsp90) | Moderate inhibitory activity nih.gov |

The modulation of enzymes and receptors by this compound and its analogues can lead to the inhibition or activation of critical biochemical pathways. The inhibition of kinases like CK2 and VEGFR-2 by pyrazine derivatives directly impacts cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. nih.govnih.govacs.org By blocking the activity of these kinases, such compounds can halt the progression of diseases driven by aberrant signaling, such as cancer. tandfonline.com

For instance, the inhibition of the VEGFR-2 signaling pathway by pyrazine-pyridine biheteroaryls has been shown to suppress tumor growth in preclinical models. acs.org This highlights the potential of pyrazine-based compounds to modulate key pathological processes at a cellular level.

Furthermore, the interaction with receptors like the sigma and dopamine receptors can modulate a variety of downstream signaling cascades. nih.govnih.gov Sigma receptors are involved in a range of cellular functions, and their modulation can impact pathways related to cell survival and apoptosis. nih.gov Similarly, the modulation of dopamine receptor signaling can have profound effects on neurological pathways.

The biosynthesis of some methoxypyrazines, particularly in the context of wine flavor, involves O-methyltransferase enzymes. nih.gov While this is a biosynthetic rather than a modulatory role in a disease context, it underscores the interaction of methoxy-substituted pyrazines with enzymatic systems. It is conceivable that this compound could act as a substrate or inhibitor for other methyltransferases or enzymes involved in related metabolic pathways.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) analysis helps to elucidate how different functional groups and their positions on the pyrazine core influence bioactivity.

The substitution pattern on the pyrazine ring is a critical determinant of biological activity. In studies of 2,6-disubstituted pyrazine inhibitors of CK2, the nature and position of the substituents were found to be crucial for potent inhibition. nih.govnih.gov Specifically, pyrazine derivatives bearing a (pyrrol-3-yl)acetic acid and a monosubstituted aniline (B41778) demonstrated significant inhibitory activity. nih.gov This suggests that the electronic properties and steric bulk of the substituents at the 2 and 6 positions of the pyrazine ring play a key role in the interaction with the enzyme's active site.

In the case of pyrazine-pyridine biheteroaryl VEGFR-2 inhibitors, the specific substitution on both the pyrazine and pyridine (B92270) rings was shown to be critical for both potency and selectivity. acs.org For example, the presence of a 3-chloro-phenylamino group at the 6-position of the pyrazine ring was a key feature of the most selective compounds. acs.org This highlights the importance of specific electronic and steric interactions in achieving high-affinity binding to the target kinase.

The pyrazine ring itself, being more electron-deficient than a pyridine ring due to the second nitrogen atom, influences the reactivity and binding properties of its substituents. nih.gov This inherent electronic nature of the pyrazine core is a fundamental aspect of the SAR of its derivatives.

The methanol (-CH₂OH) and methoxy (-OCH₃) groups of this compound are expected to play significant roles in its interaction with biological targets.

The methanol group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the oxygen atom). This versatility allows for the formation of specific interactions within a binding pocket. In a study of mefloquine (B1676156) analogues, which contain a (piperidin-2-yl)methanol moiety, the stereochemistry of the methanol group was found not to be critical for antifungal activity, suggesting that the presence of the hydroxyl group itself is the key contributor to the interaction. nih.gov

The methoxy group is a common substituent in many approved drugs and can influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov It can act as a hydrogen bond acceptor and its methyl group can engage in hydrophobic interactions. nih.gov In a study of pyrazolo[1,5-a]quinazolin-5(4H)-ones as mGlu2/mGlu3 negative allosteric modulators, the introduction of a methoxy group on a phenyl substituent led to a modest improvement in efficacy compared to a fluorophenyl group, indicating a favorable interaction. nih.gov The position of the methoxy group is also critical. In a series of methoxypyridine-derived gamma-secretase modulators, a 3-methoxypyridine (B1141550) showed a nearly 3-fold improvement in activity over the parent compound, while a 3-methoxypyrazine analogue was also well-tolerated. researchgate.net

The combination of the electron-donating methoxy group and the hydrogen-bonding capable methanol group on the electron-deficient pyrazine ring of this compound creates a unique electronic and steric profile that will dictate its specific interactions with enzymes and receptors.

Interactive Data Table: Predicted Role of Functional Groups in this compound

| Functional Group | Position | Potential Role in Ligand-Target Interaction |

| Methanol (-CH₂OH) | 2 | Hydrogen bond donor/acceptor, provides a point of interaction and can influence solubility. |

| Methoxy (-OCH₃) | 5 | Hydrogen bond acceptor, participates in hydrophobic interactions, can modulate electronic properties of the pyrazine ring and influence metabolic stability. |

| Pyrazine Ring | - | Core scaffold, provides a framework for substituent attachment, nitrogen atoms act as hydrogen bond acceptors and contribute to the overall electronic character. |

Applications in Medicinal Chemistry and Pharmaceutical Development

(5-Methoxypyrazin-2-yl)methanol as a Scaffold for Drug Discovery

A scaffold in drug discovery serves as the foundational structure upon which a variety of chemical modifications can be made to develop a library of new compounds with potential therapeutic activities. The pyrazine (B50134) ring system is a cornerstone of many medicinal chemistry programs due to its role in a wide array of pharmaceuticals. mdpi.com

This compound is an exemplary scaffold for several reasons:

The Pyrazine Core: The electron-deficient nature of the pyrazine ring allows it to participate in various non-covalent interactions with biological macromolecules. It can act as a hydrogen bond acceptor and engage in pi-stacking interactions, which are crucial for molecular recognition at the active site of enzymes or receptors.

Functional Group Handles: The compound possesses two key functional groups that serve as points for chemical diversification. The methoxy (B1213986) group (-OCH3) can influence the electronic properties of the ring and act as a hydrogen bond acceptor. More significantly, the methanol (B129727) group (-CH2OH) is a versatile chemical handle. It can be readily modified through oxidation, substitution, or esterification to attach a wide range of other molecular fragments, enabling the systematic exploration of the structure-activity relationship (SAR).

By modifying these functional groups, chemists can fine-tune the compound's size, shape, polarity, and hydrogen bonding capacity to optimize its interaction with a specific biological target. This iterative process of scaffold decoration is a fundamental strategy in the discovery of new drugs.

Design and Synthesis of Novel Pyrazine-Based Therapeutic Agents

The design of new therapeutic agents often begins with a lead compound or a promising scaffold like this compound. The goal is to synthesize derivatives (analogs) that exhibit improved potency, selectivity, or pharmacokinetic properties. The synthetic versatility of the methanol group is central to creating a diverse library of novel pyrazine-based compounds.

Several synthetic strategies can be employed:

Oxidation: The primary alcohol of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. These new functional groups are valuable for subsequent reactions, such as reductive amination to form new amines or amide bond formation, which is one of the most common reactions in medicinal chemistry.

Esterification and Etherification: The alcohol group can react with various carboxylic acids or alkyl halides to form a wide array of esters and ethers, respectively. This allows for the introduction of different lipophilic or polar groups that can modulate the compound's solubility and ability to cross cell membranes.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide). This transformation activates the molecule for reaction with various nucleophiles, enabling the attachment of nitrogen, oxygen, or sulfur-containing moieties and the construction of more complex molecular architectures.

These synthetic routes allow for the systematic modification of the parent scaffold, leading to the generation of novel compounds that can be screened for various biological activities, including anticancer, antibacterial, or anti-inflammatory effects. researchgate.net

Development as Intermediate in Complex Molecule Synthesis

In the multistep synthesis of complex pharmaceutical agents, smaller, pre-functionalized molecules known as synthetic intermediates or building blocks are often used. This compound is well-suited to serve as such an intermediate. Its defined structure, incorporating the medicinally relevant pyrazine core along with reactive functional groups, makes it an attractive component for convergent synthetic strategies.

The chemical reactivity of its functional groups allows it to be incorporated into larger molecular frameworks. For example, the synthesis of some modern kinase inhibitors involves coupling various heterocyclic head groups to a central core. nih.gov The functional handles on this compound would allow it to be seamlessly integrated into such synthetic pathways. The alcohol could be used to form a critical ether or ester linkage, while the pyrazine ring itself becomes an integral part of the final drug's pharmacophore. Additionally, the methoxy group could potentially be demethylated to a hydroxyl group at a later stage, providing another site for modification or a key interaction point with the biological target. Its utility as a building block is crucial for the efficient and modular construction of complex and potent therapeutic molecules. google.com

Theoretical Evaluation of Drug-Likeness and Pharmacokinetic Properties (e.g., ADMET prediction)

In modern drug discovery, computational tools are used early in the process to predict the potential of a compound to become a successful drug. This in silico analysis helps to prioritize which compounds to synthesize and test, saving time and resources. Key properties evaluated include drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Drug-Likeness: This concept assesses whether a compound has physicochemical properties similar to known oral drugs. A widely used guideline is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound has:

A molecular weight greater than 500 Daltons.

A logP (a measure of lipophilicity) greater than 5.

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

ADMET Prediction: These computational models predict how a drug candidate will behave in the body, forecasting its absorption, distribution, metabolism, excretion, and potential toxicity.

This compound itself exhibits favorable starting properties for drug discovery, often referred to as "lead-like." As shown in the table below, its physicochemical properties fall well within the ranges defined by Lipinski's Rule of Five, making it an excellent starting point for optimization.

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C6H8N2O2 | N/A |

| Molecular Weight | 140.14 g/mol | ≤ 500 |

| XlogP (Lipophilicity) | -0.8 | ≤ 5 |

| Hydrogen Bond Donor Count | 1 | ≤ 5 |

| Hydrogen Bond Acceptor Count | 4 | ≤ 10 |

Future Research Directions and Emerging Trends for 5 Methoxypyrazin 2 Yl Methanol

Exploration of Chemo- and Regioselective Synthetic Transformations

Future synthetic research on (5-Methoxypyrazin-2-yl)methanol will likely focus on developing highly efficient and selective reactions. The development of novel chemo- and regioselective synthetic methods is crucial for creating a diverse library of derivatives for biological screening. nih.gov Current strategies for synthesizing substituted pyrazines often involve multi-step processes; however, modern organic synthesis is moving towards more sustainable and atom-economical approaches. researchgate.net

Future investigations may concentrate on:

Catalyst-Free Reactions: Exploring one-pot, catalyst-free methods under mild conditions to functionalize the pyrazine (B50134) ring or modify the methanol (B129727) group, enhancing the eco-friendliness of the synthesis. nih.govrsc.org

C-H Activation: Direct activation and functionalization of the C-H bonds on the pyrazine ring would provide a more direct route to novel analogues, bypassing the need for pre-functionalized starting materials.

Advanced Coupling Reactions: While reactions like Suzuki and Buchwald-Hartwig are already in use for pyrazines, future work could optimize these for this compound, allowing for the precise introduction of various substituents. researchgate.net This would enable the systematic exploration of structure-activity relationships.

Flow Chemistry: The use of continuous flow reactors could allow for safer, more scalable, and highly controlled synthesis of derivatives, which is particularly important for producing compounds for extensive biological testing.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insight

A deeper understanding of the physicochemical properties and reaction mechanisms of this compound is essential for its development. Advanced analytical and computational methods are critical for this endeavor.

Spectroscopic Techniques: The application of sophisticated spectroscopic methods will be key. For instance, techniques like 2D NMR spectroscopy can fully elucidate the structure of complex derivatives. Advanced fluorescence spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy can be used to study the binding interactions of these molecules with biological targets, such as proteins and enzymes. nih.gov

Computational Chemistry: First-principles molecular dynamics simulations can provide mechanistic insights into reaction pathways, such as methylation or other functional group transformations. nih.gov Computational studies can confirm structures and predict properties like molecular orbital energies and reactivity. researchgate.net Quantum mechanics (QM) calculations and density functional theory (DFT) are powerful tools for predicting the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. springernature.com Predicted collision cross-section (CCS) values, derived from computational models, can aid in the identification of the compound and its metabolites using ion mobility-mass spectrometry. uni.lu

Identification of Novel Biological Targets and Therapeutic Applications

The pyrazine core is a well-established pharmacophore found in numerous approved drugs. researchgate.net Pyrazine derivatives have demonstrated a wide spectrum of biological activities, suggesting that this compound could be a valuable starting point for drug discovery programs. researchgate.netnih.gov

Future research in this area should include:

Anticancer Drug Discovery: Given that many pyrazine derivatives are investigated as anticancer agents, screening this compound and its analogues against a wide range of cancer cell lines is a promising avenue. nih.gov Research could focus on identifying their specific molecular targets within cancer cells.

Neurological Disorders: Certain pyrazine derivatives act as adenosine (B11128) antagonists, which have potential for treating depression, dementia, Parkinson's disease, and anxiety. google.com Investigating the activity of this compound at adenosine receptors or other central nervous system targets could lead to new therapies for neurological conditions.

Infectious Diseases: The known antibacterial activity of some pyrazines warrants the exploration of this compound against various bacterial and fungal pathogens, including drug-resistant strains. researchgate.netmdpi.com

Broad-Based Screening: High-throughput screening of a library of derivatives against diverse biological targets will be crucial to uncover entirely new therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and has immense potential for accelerating research on this compound. ijirt.orgbohrium.com These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data from other pyrazine compounds to predict the physicochemical properties, biological activities, and potential toxicity (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel derivatives of this compound. springernature.comnih.gov

De Novo Drug Design: AI can be used to design entirely new molecules based on the this compound scaffold. springernature.com These models can generate structures with optimized properties, such as enhanced binding affinity for a specific biological target or improved metabolic stability.

Virtual Screening: AI-powered virtual screening can rapidly assess millions of virtual compounds derived from the lead structure against biological targets, prioritizing a smaller, more manageable number of candidates for actual synthesis and testing. ijirt.orgnih.gov

Synthesis Planning: Machine learning models are also being developed to predict the most efficient synthetic routes for target molecules, which could significantly reduce the time and resources required to produce new derivatives. springernature.com

Q & A

Basic: What are the optimal synthetic routes for (5-Methoxypyrazin-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis of pyrazine derivatives often involves condensation reactions or functional group modifications. For example, analogous compounds like (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol are synthesized using ethanol as a solvent under reflux, with hydrazine hydrate and KOH as catalysts . To optimize yield:

- Solvent Selection : Use anhydrous ethanol to minimize side reactions (e.g., hydrolysis of methoxy groups) .

- Catalysts : KOH or NaOH can enhance nucleophilic substitution efficiency for methoxy group introduction .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and stability of intermediates .

- Purification : Crystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column with methanol/water mobile phases (e.g., 60:40 v/v) and UV detection at 254 nm to assess purity .

- Spectroscopy :

- 1H/13C NMR : Confirm methoxy (-OCH3) and hydroxymethyl (-CH2OH) groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .

- IR : Detect O-H stretches (~3200–3400 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for similar pyrazine derivatives .

Intermediate: How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?

Methodological Answer:

- Antimicrobial Assays :

- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL. Use MIC (Minimum Inhibitory Concentration) as the endpoint .

- Time-Kill Studies : Monitor bacterial viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects .

- Mechanistic Studies :

- Enzyme Inhibition : Screen against microbial enzymes (e.g., dihydrofolate reductase) using UV-Vis kinetics .

- Membrane Permeability : Use fluorescent dyes (e.g., propidium iodide) to assess disruption of bacterial membranes .

Advanced: How should researchers address contradictions in bioactivity data across different experimental models?

Methodological Answer:

- Iterative Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables .

- Meta-Analysis : Compare data across models (e.g., in vitro vs. ex vivo) using statistical tools like ANOVA to identify outliers .

- Structural Confirmation : Verify compound stability during assays via post-experiment LC-MS to rule out degradation artifacts .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogens) and hydroxymethyl group (e.g., esterification) .

- Computational Modeling :

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial topoisomerases) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- Biological Testing : Prioritize derivatives showing >50% inhibition in primary screens for secondary assays (e.g., cytotoxicity in mammalian cells) .

Advanced: How can computational methods predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Metabolite Prediction : Use software like MetaPrint2D to identify likely oxidation sites (e.g., benzylic -CH2OH to -COOH) .

- CYP450 Inhibition Assays : Incubate with human liver microsomes and NADPH, quantifying parent compound depletion via LC-MS/MS .

- Half-Life Estimation : Apply in silico tools (e.g., ADMET Predictor) to estimate hepatic clearance and adjust dosing regimens .

Intermediate: What experimental precautions are critical for ensuring the stability of this compound during storage and handling?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the hydroxymethyl group .

- Solubility Management : Prepare fresh solutions in DMSO or ethanol (avoid aqueous buffers at neutral pH to limit hydrolysis) .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track impurities via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.